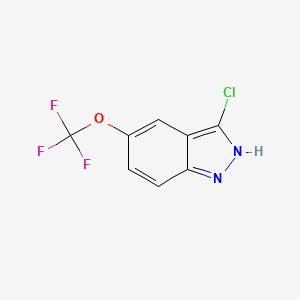

3-Chloro-5-(trifluoromethoxy)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethoxy)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALUXYKMHLCCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Trifluoromethoxy 1h Indazole

De Novo Synthesis Approaches to the Indazole Core

The formation of the 3-Chloro-5-(trifluoromethoxy)-1H-indazole framework necessitates a strategic combination of reactions to assemble the bicyclic system with the desired substituents in a regioselective manner.

Cyclization Reactions for 1H-Indazole Ring Formation

The construction of the 1H-indazole ring is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed for the formation of the indazole core, often starting from appropriately substituted aniline (B41778) precursors. One common approach involves the diazotization of a 2-amino-benzonitrile or a related derivative, followed by an intramolecular cyclization.

For the synthesis of indazoles bearing a trifluoromethoxy group, a plausible route starts from 4-(trifluoromethoxy)aniline (B150132). This starting material can undergo a series of transformations to introduce the necessary functionalities for cyclization. A key intermediate would be a 2-amino-5-(trifluoromethoxy) substituted benzene (B151609) derivative that can undergo cyclization. For instance, the reaction of a substituted 2-aminobenzonitrile (B23959) with a nitrite (B80452) source can induce diazotization of the amino group, which then cyclizes to form the indazole ring.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Amino-5-(trifluoromethoxy)benzonitrile | 1. NaNO₂, HCl, H₂O, 0-5 °C2. SnCl₂, HCl | 5-(Trifluoromethoxy)-1H-indazol-3-amine | (Hypothetical based on similar transformations) |

| 2-Nitro-5-(trifluoromethoxy)toluene | 1. N-Bromosuccinimide, AIBN, CCl₄, reflux2. PPh₃, Toluene (B28343), reflux3. R-CHO, Toluene, reflux4. Base (e.g., DBU), heat | Substituted 5-(trifluoromethoxy)-1H-indazoles | (Hypothetical based on Sugasawa synthesis) |

Regioselective Introduction of the Chloro Substituent at C-3

With the 5-(trifluoromethoxy)-1H-indazole core in hand, the next critical step is the regioselective introduction of a chlorine atom at the C-3 position. Direct chlorination of the indazole ring can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a commonly employed reagent for this transformation, often in a polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds with high regioselectivity for the C-3 position due to the electronic nature of the indazole ring. Other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) can also be utilized.

The reaction conditions, including solvent and temperature, can be optimized to maximize the yield and selectivity of the C-3 chlorinated product. For instance, the reaction of 5-(trifluoromethoxy)-1H-indazole with NCS in DMF at room temperature would be a standard approach to attempt this chlorination.

| Substrate | Chlorinating Agent | Solvent | Conditions | Product |

| 5-(Trifluoromethoxy)-1H-indazole | N-Chlorosuccinimide (NCS) | DMF | Room Temperature | This compound |

| 5-(Trifluoromethoxy)-1H-indazole | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | 0 °C to Room Temperature | This compound |

Strategies for Incorporating the Trifluoromethoxy Moiety at C-5

The introduction of the trifluoromethoxy group at the C-5 position is a key challenge in the synthesis of the target molecule. This can be achieved either by starting with a commercially available raw material already containing this group or by introducing it at a suitable stage of the synthesis.

A common precursor for the synthesis of molecules containing a trifluoromethoxy group is 4-(trifluoromethoxy)aniline. This aniline derivative can be subjected to various synthetic transformations to build the indazole ring. For example, Sandmeyer-type reactions on 4-(trifluoromethoxy)aniline can be employed to introduce other necessary functional groups prior to the cyclization step to form the indazole.

Alternatively, the trifluoromethoxy group can be introduced onto a pre-existing aromatic ring. One method involves the reaction of a phenol (B47542) with a trifluoromethyl source under specific conditions. For example, a 5-hydroxyindazole derivative could potentially be converted to its corresponding 5-trifluoromethoxy analog, although this transformation can be challenging. A more common industrial approach involves the transformation of a chlorophenol to the corresponding trifluoromethoxybenzene derivative using reagents like CCl₄ and HF.

Post-Synthetic Functionalization and Derivatization Strategies

Once this compound is synthesized, it serves as a versatile building block for the creation of a library of derivatives through functionalization at various positions of the indazole core.

Modifications at the N-1 Position of the Indazole Ring

The N-1 position of the indazole ring is a common site for derivatization, allowing for the modulation of the compound's physicochemical and pharmacological properties. Alkylation and arylation are the most frequent modifications at this position.

N-1 Alkylation: The N-H proton of the indazole is acidic and can be readily deprotonated by a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), to generate the corresponding indazolide anion. This anion can then react with a variety of alkylating agents, including alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl tosylates, to afford N-1 alkylated products. The choice of base and solvent can influence the regioselectivity of the alkylation, with polar aprotic solvents like DMF or THF being commonly used.

N-1 Arylation: The introduction of an aryl or heteroaryl group at the N-1 position is typically achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, where the indazole is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

| Reaction Type | Reagents and Conditions | Product |

| N-1 Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 1-Alkyl-3-chloro-5-(trifluoromethoxy)-1H-indazole |

| N-1 Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ar-X), Pd or Cu catalyst, Ligand, Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | 1-Aryl-3-chloro-5-(trifluoromethoxy)-1H-indazole |

Transformations of the Chloro Group

The chlorine atom at the C-3 position of the indazole ring is a versatile handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the 3-chloroindazole with a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C-3 position. A typical catalytic system consists of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃), and a solvent system such as a mixture of toluene and water or dioxane and water.

Buchwald-Hartwig Amination: The C-3 chloro group can also be substituted with an amino group through a palladium-catalyzed Buchwald-Hartwig amination. This reaction involves coupling the 3-chloroindazole with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This provides a direct route to 3-aminoindazole derivatives.

Sonogashira Coupling: The introduction of an alkyne moiety at the C-3 position can be achieved via the Sonogashira coupling. This reaction involves the coupling of the 3-chloroindazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) salt, in the presence of a base.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd catalyst, Base | 3-Substituted-5-(trifluoromethoxy)-1H-indazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | 3-Amino-5-(trifluoromethoxy)-1H-indazole |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt, Base | 3-Alkynyl-5-(trifluoromethoxy)-1H-indazole |

Chemical Manipulations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is generally considered to be highly stable and relatively inert to many chemical transformations due to the strength of the carbon-fluorine bonds. mdpi.comnih.gov This stability is a key feature that makes it an attractive substituent in medicinal chemistry, as it can enhance metabolic stability. mdpi.comnih.gov

Stability under Acidic and Basic Conditions:

The trifluoromethoxy group on an aromatic ring is known to be robust under a variety of acidic and basic conditions. rsc.org Unlike a methoxy (B1213986) group, it is resistant to cleavage by strong acids. Protolytic defluorination of trifluoromethyl groups can occur under superacidic conditions, but the trifluoromethoxy group is generally more stable. nih.gov Similarly, it is not readily hydrolyzed under basic conditions that would typically cleave a methyl ether.

Reactivity towards Nucleophiles and Electrophiles:

The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. mdpi.com Any electrophilic attack would be directed to positions ortho and para to the activating indazole nitrogen atoms, and away from the deactivating trifluoromethoxy and chloro groups.

The C-O bond of the trifluoromethoxy group is not susceptible to nucleophilic attack. While reactions of aromatic trifluoromethyl compounds with nucleophiles have been studied, the trifluoromethoxy group displays a lower propensity for such reactions. acs.org

Due to its general inertness, chemical manipulations of a molecule containing a trifluoromethoxy group typically focus on other functional groups present in the molecule. For this compound, synthetic strategies would likely involve reactions at the N-H position of the indazole ring or substitution of the chlorine atom at the 3-position, leaving the trifluoromethoxy group intact.

Mechanistic Insights into Key Synthetic Steps

The synthesis of the indazole core can be achieved through various methods, with the choice of method often depending on the available starting materials and desired substitution pattern. A common and plausible route to this compound would involve the cyclization of a suitably substituted o-hydrazinyl precursor.

One potential synthetic pathway starts from 2-amino-5-(trifluoromethoxy)benzoic acid. This precursor could undergo diazotization followed by reduction to form a hydrazine (B178648) intermediate. Subsequent cyclization would yield 5-(trifluoromethoxy)-1H-indazol-3-ol. Chlorination of the 3-hydroxyindazole would then provide the target compound.

Mechanism of Indazole Ring Formation:

A plausible mechanism for the cyclization of a hydrazine precursor, such as 5-chloro-2-hydrazinylbenzoic acid, involves an intramolecular nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, followed by dehydration to form the indazolone ring.

Alternatively, transition-metal-catalyzed C-H activation and annulation sequences have emerged as powerful tools for constructing functionalized indazoles. researchgate.net These reactions often proceed through mechanisms involving oxidative addition, C-H activation, and reductive elimination steps. For example, the synthesis of 1H-indazoles from arylhydrazones can be achieved through direct aryl C-H amination mediated by various oxidants. nih.gov

Another well-established method is the [3+2] cycloaddition of in situ generated diazo compounds with arynes. organic-chemistry.orgacs.org This approach offers a direct route to 3-substituted indazoles.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity, particularly for scalable synthesis. For the synthesis of substituted indazoles, several parameters can be systematically varied.

Key Parameters for Optimization:

Catalyst and Ligand: For transition-metal-catalyzed reactions, the choice of metal (e.g., copper, palladium) and ligand is critical. nih.govchemicalbook.com Screening different catalyst systems can significantly impact reaction efficiency and selectivity.

Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene), should be evaluated.

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Optimization often involves finding a balance between achieving a reasonable reaction time and minimizing degradation or side reactions.

Base: In reactions involving deprotonation steps, the choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, NaH) can be critical for achieving optimal results. chemicalbook.com

Reaction Time: Monitoring the reaction progress over time using techniques like TLC or LC-MS is essential to determine the optimal reaction time to maximize product formation and minimize byproduct accumulation.

A hypothetical optimization table for the final chlorination step of 5-(trifluoromethoxy)-1H-indazol-3-ol is presented below.

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂ | Toluene | 80 | 4 | 65 |

| 2 | SOCl₂ | Neat | 80 | 2 | 75 |

| 3 | POCl₃ | Acetonitrile | Reflux | 6 | 80 |

| 4 | POCl₃ | Neat | 100 | 3 | 90 |

This is a hypothetical data table for illustrative purposes.

Stereochemical Considerations in Analogue Synthesis

While this compound itself is an achiral molecule, stereochemical considerations become important when synthesizing chiral analogues. This is particularly relevant in drug discovery, where the stereochemistry of a molecule can have a profound impact on its biological activity.

Introduction of Chirality:

Chirality can be introduced into indazole analogues in several ways:

At the 3-position: If the chloro group at the 3-position is replaced by a substituent bearing a chiral center, a pair of diastereomers could be formed if another chiral center is present in the molecule.

At the N-1 or N-2 positions: Alkylation or arylation of the indazole nitrogen with a chiral group will result in chiral molecules.

Creation of a Chiral Center at C3: Recent advances have shown that it is possible to create a C3-quaternary chiral center in indazoles with high enantioselectivity using techniques such as copper hydride catalysis. mit.edu

Regioselectivity in N-Substitution:

A key consideration in the synthesis of N-substituted indazole analogues is the regioselectivity of the substitution, as it can occur at either the N-1 or N-2 position. The outcome of these reactions can be influenced by the nature of the substituent on the indazole ring, the electrophile, and the reaction conditions. In some cases, thermodynamic and kinetic control can lead to the selective formation of one regioisomer over the other. nih.gov

For example, in the synthesis of chiral indazole-containing nucleosides, the conditions of the glycosylation reaction can be tuned to favor either the N-1 or N-2 isomer. nih.gov Careful structural elucidation using techniques such as X-ray crystallography and NMR spectroscopy is essential to confirm the regiochemistry and stereochemistry of the synthesized analogues.

Advanced Spectroscopic and Chromatographic Characterization of 3 Chloro 5 Trifluoromethoxy 1h Indazole and Its Derivatives

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For 3-Chloro-5-(trifluoromethoxy)-1H-indazole (C₈H₄ClF₃N₂O), HRMS would be expected to provide an exact mass measurement that confirms its molecular formula.

The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This would lead to two major peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, separated by approximately 2 Da, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak. This distinctive pattern is a strong indicator of the presence of a single chlorine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₈H₄ClF₃N₂O

| Ion | Theoretical m/z ([M]⁺ for ³⁵Cl) | Theoretical m/z ([M+2]⁺ for ³⁷Cl) |

| [C₈H₄³⁵ClF₃N₂O]⁺ | 252.0022 | 253.9993 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the indazole ring and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and trifluoromethoxy groups. The protons on the benzene (B151609) ring portion of the indazole would likely appear in the downfield region (typically 7.0-8.0 ppm). The coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets) with characteristic coupling constants (J values), which can be used to determine the substitution pattern. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Chemical Shift and Multiplicity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to electronegative atoms (Cl, N, O) would be deshielded and appear at lower field (higher ppm values). The carbon of the trifluoromethoxy group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy for Trifluoromethoxy Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine atoms. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group and would provide direct evidence for its presence in the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure of the molecule and its derivatives.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (7.0-8.0 ppm) with coupling patterns indicating the substitution on the benzene ring. A broad singlet for the N-H proton. |

| ¹³C NMR | Eight distinct carbon signals. Signals for carbons attached to Cl, N, and O would be downfield. A quartet for the -OCF₃ carbon. |

| ¹⁹F NMR | A single signal characteristic of a -OCF₃ group. |

| 2D NMR | COSY would show ¹H-¹H couplings. HMQC/HSQC would correlate directly bonded ¹H and ¹³C. HMBC would establish long-range ¹H-¹³C connectivities. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key expected vibrational frequencies include:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ in the IR spectrum.

C-H aromatic stretch: Signals typically appear above 3000 cm⁻¹.

C=C and C=N aromatic ring stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-O stretch: Associated with the trifluoromethoxy group, expected in the 1000-1300 cm⁻¹ region.

C-F stretches: Strong absorption bands for the C-F bonds of the trifluoromethoxy group, typically in the 1000-1200 cm⁻¹ region.

C-Cl stretch: A band in the lower frequency region, typically between 600-800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which may be weak in the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C/C=N Stretch | 1400-1600 |

| C-O Stretch | 1000-1300 |

| C-F Stretch | 1000-1200 |

| C-Cl Stretch | 600-800 |

Theoretical and Computational Chemistry of 3 Chloro 5 Trifluoromethoxy 1h Indazole

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 3-Chloro-5-(trifluoromethoxy)-1H-indazole. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the molecule's electronic structure, which in turn governs its chemical properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to various heterocyclic compounds to determine their molecular orbital energies. nih.gov For this compound, DFT calculations would typically be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. nih.gov

Table 1: Illustrative DFT-Calculated Molecular Orbital Energies for this compound (Note: The following data is illustrative and not derived from specific experimental or computational results for this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

The electron density distribution reveals how electrons are distributed within the molecule, highlighting regions of high and low electron density. This information is critical for understanding chemical bonding and intermolecular interactions.

An electrostatic potential (ESP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. youtube.com It is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attack. nih.govresearchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. youtube.comnih.gov For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen and fluorine atoms of the trifluoromethoxy group, while positive potential might be localized on the hydrogen atom attached to the nitrogen.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a molecule like this compound, rotations around the bond connecting the trifluoromethoxy group to the indazole ring are of particular interest.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers to interconversion between them (saddle points). mdpi.com This analysis is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are based on the calculated electron density around each nucleus. Comparing theoretical and experimental spectra can aid in the structural elucidation of the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. The predicted IR spectrum can help in identifying the functional groups present in the molecule.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not derived from specific experimental or computational results for this compound.)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | 7.2-7.8 (aromatic), 13.5 (NH) |

| ¹³C NMR | Chemical Shift (ppm) | 110-145 (aromatic), 121 (q, CF₃) |

| IR | Vibrational Frequency (cm⁻¹) | 3100-3300 (N-H stretch), 1100-1300 (C-F stretch) |

| UV-Vis | λmax (nm) | 285 |

Reactivity Prediction and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of molecules. youtube.com The theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. The energies and shapes of these frontier orbitals provide significant insights into the reaction pathways and the regioselectivity of chemical reactions.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The energy of the HOMO is indicative of its nucleophilicity, while the energy of the LUMO suggests its electrophilicity.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, an MD simulation would involve calculating the trajectory of each atom in the molecule as it interacts with its environment, providing a detailed picture of its dynamic behavior.

MD simulations are particularly useful for conformational sampling, allowing for the exploration of the different conformations the molecule can adopt at a given temperature. This is essential for understanding the flexibility of the molecule and for identifying the most populated conformational states, which are often the most biologically relevant. ajchem-a.com The results of MD simulations can provide insights into how the molecule might interact with biological targets such as enzymes or receptors. nih.govnih.gov

Prediction of Intermolecular Interactions with Biological Macromolecules (e.g., docking studies)

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, its potential intermolecular interactions with biological macromolecules can be predicted based on computational studies of structurally analogous compounds. The indazole core, along with its chloro and trifluoromethoxy substituents, provides a unique combination of functional groups that can engage in various types of non-covalent interactions within a protein's binding site.

The indazole ring system itself is a key pharmacophore that can participate in hydrogen bonding and π-π stacking interactions. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The aromatic nature of the fused rings allows for favorable stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The substituents at the 3 and 5 positions significantly modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific protein targets.

Role of the 3-Chloro Group:

The chlorine atom at the 3-position is an electron-withdrawing group that can influence the acidity of the indazole N-H group, potentially strengthening its hydrogen bonding capacity. Furthermore, the chloro group can participate in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site, such as a backbone carbonyl oxygen or the side chains of serine, threonine, or aspartate. In docking studies of similar chloro-substituted indazoles, interactions with key active site residues have been observed. For instance, in studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione (B104310) reductase, the chloro-indazole core was shown to be crucial for binding. tandfonline.com

Role of the 5-(Trifluoromethoxy) Group:

The trifluoromethoxy (-OCF3) group at the 5-position is highly lipophilic and strongly electron-withdrawing. This group can significantly enhance the binding affinity of a ligand through several mechanisms:

Hydrophobic Interactions: The lipophilic nature of the trifluoromethoxy group promotes favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and alanine (B10760859) within the binding pocket.

Multipolar Interactions: The highly polarized C-F bonds of the trifluoromethyl moiety can engage in orthogonal multipolar interactions with backbone carbonyl groups of the protein. nih.govacs.org These interactions, where the carbon of the carbonyl group is approached by the fluorine atoms, can be a significant contributor to binding affinity. researchgate.net Studies have demonstrated that trifluoromethyl groups can considerably improve the inhibitory activity of compounds by forming these short interactions with the protein backbone. nih.govacs.orgresearchgate.net

Modulation of Physicochemical Properties: The trifluoromethoxy group can improve metabolic stability and membrane permeability, which are important pharmacokinetic properties, although not directly related to intermolecular interactions at the target site. mdpi.com

Hypothetical Docking Interaction Profile:

Based on the analysis of its structural components and data from related molecules, a hypothetical model for the interaction of this compound within a protein active site can be constructed.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Indazole N-H (donor) | Asp, Glu, Backbone C=O |

| Hydrogen Bonding | Indazole N (acceptor) | Ser, Thr, Gln, Asn, Arg, Lys |

| π-π Stacking | Indazole Ring System | Phe, Tyr, Trp, His |

| Halogen Bonding | 3-Chloro Group | Backbone C=O, Ser, Thr, Asp |

| Hydrophobic Interactions | Trifluoromethoxy Group, Benzene (B151609) Ring | Leu, Ile, Val, Ala, Met, Pro |

| Multipolar Interactions | Trifluoromethoxy Group | Backbone C=O |

It is important to emphasize that this profile is a theoretical prediction. Detailed experimental data from X-ray crystallography or NMR spectroscopy, in conjunction with specific computational docking and molecular dynamics simulations for this compound, would be necessary to fully elucidate its precise binding mode with any given biological target.

Exploration of Molecular Interactions and Pre Clinical Biological Activity Profiles

In Vitro Target Identification and Binding Affinity Studies

The indazole nucleus is a versatile scaffold that has been incorporated into numerous inhibitors of various enzymes and modulators of receptors. The specific substitutions on the indazole ring play a crucial role in determining the target specificity and binding affinity.

Indazole derivatives have demonstrated inhibitory activity against a range of enzymes implicated in disease pathogenesis. For instance, certain 1H-indazole derivatives have been identified as potent inhibitors of enzymes such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

One study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide revealed potent FGFR1 inhibitory activity with an IC50 value of 30.2 ± 1.9 nM. nih.gov Another series of 1H-indazole derivatives showed strong potency against EGFR and its T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov Furthermore, 3-substituted 1H-indazoles have been investigated for their IDO1 enzyme inhibition, with some derivatives showing IC50 values in the nanomolar range. nih.gov

The inhibitory potential of indazole derivatives extends to other enzymes as well. For example, trichloroindazole compounds have shown high inhibitory activity against peptidylarginine deiminases (PADs), with one compound inhibiting PAD4-mediated citrullination at low micromolar concentrations. nih.gov Molecular docking studies of some 3-chloro-6-nitro-1H-indazole derivatives have suggested their potential to bind to and inhibit Leishmania trypanothione (B104310) reductase, an essential enzyme for the parasite's survival. nih.gov

The following table summarizes the enzyme inhibition data for various indazole derivatives, providing an insight into the potential targets for compounds like 3-Chloro-5-(trifluoromethoxy)-1H-indazole.

Table 1: Enzyme Inhibition by Structurally Related Indazole Derivatives| Compound/Derivative Class | Target Enzyme | IC50 Value |

|---|---|---|

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 nM |

| A 1H-indazole derivative | EGFR | 8.3 nM |

| A 1H-indazole derivative | EGFR T790M | 5.3 nM |

| 3-Substituted 1H-indazoles | IDO1 | 720 nM and 770 nM |

The versatility of the indazole scaffold is also evident in its ability to interact with various receptors. For instance, a novel class of 5-(2-(trifluoromethyl)phenyl)indazoles were identified as antagonists of the transient receptor potential A1 (TRPA1) ion channel, with a lead compound exhibiting an IC50 of 0.015 µM. nih.gov Additionally, certain indazole derivatives have been explored as serotonin (B10506) receptor 2 (5-HT2) agonists. semanticscholar.org

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor and are often performed using radiolabeled ligands in competitive binding studies. merckmillipore.comnih.gov While specific receptor binding data for this compound is not available, the existing research on related compounds suggests its potential to interact with various receptor types, warranting further investigation.

Molecular docking studies have been instrumental in elucidating the binding modes of indazole derivatives with their protein targets. These computational analyses help in understanding the key interactions that contribute to the biological activity and guide the design of more potent and selective compounds. jocpr.comresearchgate.net

For example, docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania trypanothione reductase revealed stable binding within the active site, characterized by a network of hydrophobic and hydrophilic interactions. nih.gov In another study, the molecular docking of N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide with its target suggested that the fluorine and carbonyl oxygen atoms form hydrogen bonds with key amino acid residues. nih.gov

Differential scanning fluorimetry (DSF) is another technique used to study protein-ligand interactions by measuring the change in protein stability upon ligand binding. nih.gov Such studies, if conducted on this compound, could provide valuable information about its direct targets and binding affinities.

Cell-Based Assays for Biological Pathway Modulation

Cell-based assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context. These assays can provide insights into a compound's ability to modulate cellular pathways involved in proliferation, survival, and death.

Numerous studies have demonstrated the anti-proliferative effects of indazole derivatives against various cancer cell lines. nih.govresearchgate.netrsc.org These assays, such as the MTT or CellTox Green assays, measure the metabolic activity or membrane integrity of cells to determine their viability and proliferation rates. nih.govsartorius.com

For instance, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited potent anti-proliferative effects on the HL60 human leukemia cell line, with IC50 values in the nanomolar to micromolar range. nih.gov Another study on 1H-indazole derivatives showed strong anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines. nih.gov Furthermore, a novel indazole derivative, compound 2f, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. rsc.org

The following table presents the anti-proliferative activity of various indazole derivatives against different cancer cell lines, suggesting the potential of this compound as an anti-proliferative agent.

Table 2: Anti-proliferative Activity of Structurally Related Indazole Derivatives| Compound/Derivative Class | Cell Line | IC50 Value |

|---|---|---|

| 3-(pyrrolopyridin-2-yl)indazoles | HL60 (Leukemia) | Nanomolar to micromolar range |

| 1H-indazole derivatives | NSCLC cell lines (e.g., H1975, PC9) | Potent inhibition |

| Compound 2f | Various cancer cell lines | 0.23–1.15 µM |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A2780 (Ovarian) | 4.21 µM |

Indazole derivatives have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells, which are key mechanisms for their anti-cancer activity. rsc.orgnih.govnih.gov

One study found that a specific indazole derivative, compound 6o, induced apoptosis in K562 chronic myeloid leukemia cells. nih.gov Another compound, 2f, was shown to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further indicating the induction of apoptosis. rsc.org

In addition to inducing apoptosis, some indazole derivatives can cause cell cycle arrest at specific phases. For example, certain N-[alkoxy-6-indazolyl]arylsulfonamides were found to cause an arrest of cells in the G2/M phase of the cell cycle. researchgate.net

The ability of various indazole derivatives to induce apoptosis and modulate the cell cycle suggests that this compound may also possess such properties, making it a candidate for further investigation as a potential anti-cancer agent.

Gene Expression and Protein Level Analysis

In a typical pre-clinical investigation, researchers would assess the impact of a compound on gene and protein expression to understand its mechanism of action. This would involve treating cancer cell lines with the compound and subsequently analyzing changes in the transcriptome and proteome. For instance, techniques like RNA sequencing and microarray analysis would reveal which genes are up- or down-regulated. Concurrently, methods such as Western blotting or mass spectrometry-based proteomics would be employed to determine if these changes in gene expression translate to altered protein levels. This data would provide initial clues as to the cellular pathways affected by the compound.

Mechanistic Investigations at the Molecular and Cellular Level

Identification of Downstream Signaling Events

To further elucidate the compound's mechanism, studies would focus on identifying the specific signaling pathways it modulates. Based on the initial gene and protein expression data, researchers would investigate key downstream signaling molecules. For example, if the compound were hypothesized to be a kinase inhibitor, phosphorylation status of downstream substrates would be examined. Techniques like phospho-specific antibody arrays or targeted mass spectrometry would be utilized to map the signaling cascades impacted by the compound, providing a more detailed picture of its molecular mechanism.

Analysis of Intracellular Localization and Distribution

Understanding where a compound accumulates within a cell is crucial for interpreting its biological effects. Fluorescence microscopy is a common technique used for this purpose. A fluorescently tagged version of the compound or specific antibodies could be used to visualize its location within cellular compartments, such as the nucleus, mitochondria, or cytoplasm. This information helps to identify potential intracellular targets and understand how the compound reaches them.

Pharmacological Profiling in Appropriate Pre-clinical Models (In Vivo)

Target Engagement Studies in Animal Models

Before assessing efficacy, it is essential to confirm that the compound interacts with its intended target in a living organism. Target engagement studies in animal models, often mice, are conducted to demonstrate this. This could involve administering the compound and then analyzing tissue samples to measure the extent of target binding or modulation. Techniques such as positron emission tomography (PET) with a radiolabeled version of the compound or ex vivo analysis of target enzyme activity are often employed.

Proof-of-Concept Efficacy in Disease Models (e.g., tumor growth inhibition in xenografts, without clinical data)

To evaluate the therapeutic potential of a compound, its efficacy is tested in relevant animal models of disease. In oncology research, this frequently involves xenograft models, where human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth would be monitored over time. A significant reduction in tumor volume in treated animals compared to a control group would provide proof-of-concept for its anti-cancer activity.

Biomarker Analysis in Pre-clinical Samples

There is no specific biomarker data available in the public domain for pre-clinical samples treated with This compound . However, based on the activities of similar indazole-based kinase inhibitors, it can be hypothesized that biomarker strategies would focus on the downstream targets of the kinases inhibited by the compound.

For instance, if this compound were to target a specific signaling pathway, such as the MAPK or PI3K pathways, which are common targets for indazole derivatives, biomarker analysis would likely involve:

Phospho-protein Levels: Assessing the phosphorylation status of key proteins within the targeted pathway (e.g., p-ERK, p-AKT) via methods like Western blot or ELISA to confirm target engagement and pathway inhibition.

Gene Expression Signatures: Utilizing techniques such as qPCR or RNA-sequencing to identify changes in the expression of genes that are regulated by the targeted kinase or pathway.

Proliferation and Apoptosis Markers: Evaluating markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) in tumor xenograft models to measure the compound's effect on cancer cell fate.

A hypothetical data table for biomarker analysis in a pre-clinical xenograft model might look as follows. It is important to note that this table is illustrative and not based on actual experimental data for This compound .

| Biomarker | Assay Method | Treatment Group | Change vs. Control | P-value |

|---|---|---|---|---|

| p-MEK (Ser217/221) | Western Blot | Compound X | ↓ 50% | <0.05 |

| p-ERK1/2 (Thr202/Tyr204) | ELISA | Compound X | ↓ 70% | <0.01 |

| Ki-67 | Immunohistochemistry | Compound X | ↓ 60% | <0.01 |

| Cleaved Caspase-3 | Immunohistochemistry | Compound X | ↑ 40% | <0.05 |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Specific structure-activity relationship (SAR) studies for This compound are not publicly documented. However, extensive SAR studies on various indazole series have established general principles that are likely to apply. The indazole scaffold serves as a versatile template where substitutions at different positions modulate the compound's potency, selectivity, and pharmacokinetic properties.

Key positions on the indazole ring for modification and their general impact include:

N1 Position: Substitution at this position can significantly influence binding to the target protein and can be used to modulate solubility and other physicochemical properties. For example, the introduction of solubilizing groups can improve a compound's drug-like properties.

C3 Position: The chloro group at this position is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket of kinases. Modifications at this position can drastically affect potency and selectivity.

C5 Position: The trifluoromethoxy group at this position is an electron-withdrawing group that can impact the electronic properties of the indazole ring system. This group can also be involved in hydrophobic interactions with the target protein and can improve metabolic stability.

A hypothetical SAR table for a series of analogs based on the This compound scaffold is presented below to illustrate the principles of SAR studies. This table is for illustrative purposes only and does not represent actual experimental data.

| Compound | R1 (N1-position) | R2 (C3-position) | R3 (C5-position) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |

|---|---|---|---|---|---|

| 1 (Parent) | -H | -Cl | -OCF3 | 50 | 500 |

| 2 | -CH3 | -Cl | -OCF3 | 25 | 450 |

| 3 | -H | -CH3 | -OCF3 | >1000 | >1000 |

| 4 | -H | -Cl | -OCHF2 | 75 | 600 |

| 5 | -H | -Cl | -CF3 | 40 | 400 |

From this hypothetical data, one could infer that:

Alkylation at the N1-position (Compound 2) may be beneficial for potency against Kinase A.

The chloro group at the C3-position is critical for activity, as its replacement with a methyl group (Compound 3) leads to a significant loss of potency.

The trifluoromethoxy group at the C5-position appears to be more favorable for potency than a difluoromethoxy group (Compound 4), while a trifluoromethyl group (Compound 5) offers comparable activity.

Further research would be necessary to elucidate the specific molecular interactions and biological activity profile of This compound .

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro 5 Trifluoromethoxy 1h Indazole Derivatives

Impact of Substituent Variations on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of various substituents. Systematic modifications of the 3-chloro-5-(trifluoromethoxy)-1H-indazole scaffold allow for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with biological targets.

Systematic Modifications at the N-1 Position

The N-1 position of the indazole ring is a common site for substitution, which can significantly influence the compound's stability, selectivity, and pharmacokinetic properties. The alkylation of the indazole nitrogen is a critical step in the synthesis of many biologically active derivatives, with the regioselectivity (N-1 vs. N-2) being a key challenge. beilstein-journals.org Studies on related 3-chloro-indazoles, such as 3-chloro-6-nitro-1H-indazole, have demonstrated that alkylation using reagents like allyl bromide in the presence of a base leads to N-1 substituted products. researchgate.net

| N-1 Substituent | Synthetic Precursor | Key Observation | Reference |

|---|---|---|---|

| -H | This compound | Starting scaffold; possesses a reactive N-H bond for further derivatization. | General Knowledge |

| -CH3 (Methyl) | 3-Chloro-1-methyl-5-nitro-1H-indazole | Methylation can alter solubility and metabolic stability. Synthesis involves reacting the N-H precursor with a methylating agent. | nih.gov |

| -CH2CH=CH2 (Allyl) | 1-Allyl-3-chloro-5-nitro-1H-indazole | Introduces a reactive alkene functionality and significantly alters the orientation of the side chain relative to the indazole core. | nih.govnih.gov |

Exploring Diverse Substituents at the C-3 Position

The C-3 position of the indazole ring is a pivotal point for functionalization, and the nature of the substituent at this position often plays a direct role in target binding and potency. nih.gov The 3-chloro group serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse functionalities. chim.it

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, allow for the replacement of the chlorine atom with various aryl and heteroaryl groups, creating C-C bonds. mdpi.com This modification can introduce new binding interactions, for example, by extending the molecule into adjacent hydrophobic pockets of a target protein. Similarly, C-N bond-forming reactions can introduce substituted amine functionalities. Structure-activity relationship (SAR) studies on other indazole series have shown that converting the C-3 position from a halogen to a substituted amine or a carboxamide moiety can dramatically enhance biological activity against targets like protein kinases. nih.govmdpi.com For example, the functionalization of the C-3 position of an indazole-based ULK1 inhibitor with a 1-naphthylamino group was shown to significantly increase its inhibitory potency. mdpi.com

| C-3 Substituent | General Impact on Activity | Example Reaction Type | Reference |

|---|---|---|---|

| -Cl (Chloro) | Serves as a key synthetic intermediate for further functionalization. | Starting material | chim.it |

| -Aryl / -Heteroaryl | Can introduce new hydrophobic or pi-stacking interactions, often enhancing potency. | Suzuki-Miyaura Coupling | mdpi.com |

| -NHR (Amine) | Can act as a hydrogen bond donor/acceptor, which is critical for binding to many enzyme active sites. | Buchwald-Hartwig Amination | nih.gov |

| -C(=O)NHR (Carboxamide) | Provides hydrogen bonding capabilities and can improve physicochemical properties. | Carbonylation followed by amidation | nih.gov |

Analogues with Varied Groups at the C-5 Position

The C-5 position of the indazole ring allows for modifications that primarily modulate the electronic properties and lipophilicity of the molecule. The trifluoromethoxy (-OCF3) group is a particularly interesting substituent in medicinal chemistry. bohrium.comnih.gov It is strongly electron-withdrawing and highly lipophilic, properties that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. mdpi.com The replacement of a hydrogen or methoxy (B1213986) group with a trifluoromethoxy group is a common strategy in drug design to improve a compound's pharmacokinetic profile. mdpi.com

SAR studies on related indazole series provide valuable context. For instance, in a series of tryptamine (B22526) analogs, modifications at the 5-position of the indazole ring (with groups like -H, -F, -Cl, -Br, and -OCH3) resulted in significant variations in agonist activity at serotonin (B10506) receptors. nih.gov While direct comparisons are limited, the unique electronic nature and steric bulk of the -OCF3 group compared to a nitro (-NO2) or bromo (-Br) group suggest it will confer a distinct SAR profile. The -OCF3 group is generally considered a bioisostere for other groups, but its combination of lipophilicity and electron-withdrawing character is unique. nih.gov

| C-5 Substituent | Electronic Effect | Lipophilicity (LogP contribution) | Potential Impact on Biological Activity | Reference |

|---|---|---|---|---|

| -H | Neutral | Baseline | Serves as a reference point for SAR studies. | nih.gov |

| -NO2 (Nitro) | Strongly electron-withdrawing | Slightly increases | Can form specific hydrogen bonds; often used in kinase inhibitors. | nih.gov |

| -Br (Bromo) | Weakly electron-withdrawing, Halogen bonding potential | Significantly increases | Increases lipophilicity, may engage in halogen bonding interactions with the target. | apolloscientific.co.uk |

| -OCF3 (Trifluoromethoxy) | Strongly electron-withdrawing | Greatly increases | Enhances metabolic stability and membrane permeability; acts as a metabolically stable alternative to a methoxy group. | bohrium.commdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. uniroma1.it Although specific QSAR models for this compound derivatives are not publicly available, the general methodology applied to other indazole series illustrates the approach. nih.govnih.gov

Descriptor Calculation and Selection

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu These descriptors can be categorized as:

Constitutional (1D/2D): Molecular weight, atom counts, number of rotatable bonds.

Topological (2D): Indices that describe atomic connectivity, such as Kier & Hall connectivity indices.

Geometric (3D): Descriptors derived from the 3D conformation of the molecule, such as molecular surface area.

Physicochemical (2D/3D): Parameters like molar refractivity (MR) and the logarithm of the partition coefficient (LogP).

Quantum-Chemical (3D): Electronic properties like HOMO/LUMO energies and dipole moment, calculated using quantum mechanics. ucsb.edu

From a large pool of calculated descriptors, a smaller subset must be selected to build a robust model. This selection process is crucial to avoid overfitting and to identify the properties most relevant to biological activity. nih.gov Methods like genetic algorithms (GA) are often employed to explore various combinations of descriptors and select the optimal set that yields the most predictive model. nih.gov

Model Development and Validation

Once relevant descriptors are selected, a mathematical model is developed to link them to the biological activity. Common methods for indazole QSAR studies include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov The resulting equation quantifies the contribution of each descriptor to the activity, providing insights into the SAR.

Validation is the most critical phase of QSAR modeling, ensuring the model is robust and has predictive power. researchgate.net It involves two key steps:

Internal Validation: The stability and robustness of the model are tested using the data it was built on. The most common method is cross-validation (often leave-one-out), which yields a cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. uniroma1.it

External Validation: The model's ability to predict the activity of new, unseen compounds is assessed. The dataset is initially split into a training set (to build the model) and a test set (to validate it). The model's predictions for the test set are compared to the experimental values, and the predictive power is quantified by a predictive correlation coefficient (R²pred). A high R²pred value (typically > 0.6) indicates that the model can be reliably used for virtual screening. researchgate.netsemanticscholar.org

A statistically sound QSAR model for indazole derivatives can guide the design of new analogues with potentially enhanced activity by predicting their potency before synthesis. nih.gov

Predictive Capabilities for Novel Analogues

The development of robust Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models for this compound derivatives provides a powerful platform for the prediction of biological activity and physicochemical properties of novel, un-synthesized analogues. By leveraging computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can forecast the potency and selectivity of new compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for the biological activity of indazole derivatives. nih.gov These models generate contour maps that visualize the regions where steric bulk, electrostatic interactions, and other physicochemical properties are favorable or unfavorable for activity. For the this compound scaffold, these models can predict how modifications at various positions on the indazole ring or on potential substituents would impact target engagement. For instance, a CoMFA model might indicate that a sterically bulky, electropositive group is preferred at a specific position to enhance binding affinity.

Furthermore, machine learning algorithms and other statistical methods can be trained on existing datasets of indazole derivatives to build predictive models. nih.gov These models can correlate a wide range of molecular descriptors with biological activity, offering a quantitative prediction of the potency of new analogues. The predictive power of these models is rigorously validated using both internal and external test sets of compounds to ensure their reliability. nih.gov

The following table illustrates a hypothetical predictive model for a series of novel this compound analogues, showcasing the predicted biological activity based on various substitutions.

| Compound ID | Substituent at N1 | Substituent at C6 | Predicted IC50 (nM) | Predicted Lipophilicity (logP) |

|---|---|---|---|---|

| 1 | -H | -H | 500 | 3.5 |

| 2 | -CH3 | -H | 350 | 3.8 |

| 3 | -CH2CH2OH | -H | 600 | 3.2 |

| 4 | -H | -F | 450 | 3.6 |

| 5 | -H | -CN | 300 | 3.4 |

Rational Design Strategies for Optimizing Potency and Selectivity

The rational design of novel this compound derivatives with optimized potency and selectivity is a multifaceted process that integrates structural biology, computational chemistry, and medicinal chemistry principles. A primary strategy involves leveraging the known binding modes of related indazole-based inhibitors to guide the design of new analogues with improved interactions with the target protein. nih.gov

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to design ligands that fit precisely into the binding site. For instance, if the target is a kinase, the indazole core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov The 3-chloro substituent can be strategically employed to occupy a specific hydrophobic pocket, while the 5-(trifluoromethoxy)phenyl group can be directed towards another region of the ATP-binding site to enhance potency and selectivity. mdpi.com

Fragment-based drug discovery (FBDD) is another effective strategy where small molecular fragments are screened for binding to the target protein. nih.gov Hits from this screening can then be grown or linked together to generate more potent lead compounds. The this compound scaffold itself can be considered a key fragment that can be further elaborated to optimize target interactions. nih.gov

Bioisosteric replacement is a common tactic used to fine-tune the properties of a lead compound. For example, the chlorine atom at the 3-position could be replaced with other small hydrophobic groups to probe for optimal interactions. Similarly, the trifluoromethoxy group could be moved to different positions on the phenyl ring or replaced with other electron-withdrawing, lipophilic groups to modulate potency and selectivity.

Physicochemical Property Modulation through Structural Changes (e.g., lipophilicity, pKa)

The physicochemical properties of this compound derivatives play a critical role in their pharmacokinetic and pharmacodynamic profiles. Modulating these properties through structural changes is a key aspect of lead optimization.

pKa: The acidity or basicity of a compound, represented by its pKa, affects its ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding. The indazole ring is weakly basic. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups will decrease the basicity of the indazole nitrogens. The introduction of basic or acidic functional groups on substituents will significantly alter the pKa of the molecule.

The following table provides illustrative examples of how structural modifications to the this compound scaffold can modulate key physicochemical properties.

| Compound ID | Modification | Calculated logP | Predicted pKa (most basic) |

|---|---|---|---|

| 1 | Parent Scaffold | 4.2 | 1.5 |

| 2 | Addition of -OH to N1-alkyl chain | 3.5 | 1.4 |

| 3 | Addition of -COOH to N1-alkyl chain | 3.8 | 4.5 (acidic) |

| 4 | Replacement of -Cl with -CH3 | 4.0 | 1.7 |

| 5 | Addition of a morpholine (B109124) ring | 3.9 | 6.8 |

Conformational Flexibility and its Influence on Molecular Recognition

The conformational flexibility of this compound derivatives is a critical determinant of their ability to bind to a biological target. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site is essential for high-affinity interactions.

The trifluoromethoxy group, while often considered a "super-halogen" due to its electronic properties, has distinct conformational preferences. semanticscholar.org The bond between the oxygen and the aromatic ring allows for rotation, and the trifluoromethoxy group can adopt different orientations relative to the phenyl ring. Computational studies on related trifluoromethoxy-substituted aromatic compounds have shown that the lowest energy conformation is often one where the C-O bond is coplanar with the aromatic ring, with the CF3 group oriented away from the ring. semanticscholar.org However, the energy barrier to rotation is relatively low, allowing the group to adopt other conformations to fit into a binding pocket.

Molecular dynamics simulations can be employed to explore the conformational landscape of these molecules and to understand how they interact with their biological target over time. These simulations can reveal the key conformational changes that occur upon binding and highlight the most stable binding modes.

Applications of 3 Chloro 5 Trifluoromethoxy 1h Indazole As a Chemical Probe or Synthetic Intermediate

Utility in Chemical Biology as a Tool for Target Validation

Currently, there is a lack of specific information in publicly accessible scientific literature detailing the use of 3-Chloro-5-(trifluoromethoxy)-1H-indazole as a chemical probe for target validation. Chemical probes are small molecules designed to interact with a specific protein target to study its biological function. The development of such a probe would require extensive characterization of its selectivity and mechanism of action, which has not been reported for this particular compound.

Application as a Key Intermediate in Multi-step Organic Synthesis

The primary documented application of this compound is as a key intermediate in the multi-step synthesis of more complex, biologically active molecules. Its utility is demonstrated in the patent literature for the preparation of a series of indazole derivatives designed as cannabinoid (CB1) receptor agonists. google.com The synthesis typically involves the alkylation of the indazole nitrogen, followed by further functionalization to yield the final products.

The chloro-substituent at the 3-position and the trifluoromethoxy group at the 5-position are crucial for modulating the electronic properties and lipophilicity of the resulting molecules, which can influence their binding affinity and pharmacokinetic profiles. The patent WO2009106980A2 describes the synthesis of various N-substituted indazole-3-carboxamides starting from intermediates like this compound. google.com

Below is a table of representative compounds synthesized using a pathway involving this intermediate, highlighting its role in creating a diverse set of potential therapeutic agents.

| Compound Name | Final Structure Features | Therapeutic Target |

| N-[(1S)-1-{[(2-hydroxyethyl)amino]carbonyl}-2,2-dimethylpropyl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxamide | N-acylated amino acid amide derivative | CB1 Receptor |

| N-[(1S)-1-[(cyclopropylamino)carbonyl]-2,2-dimethylpropyl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxamide | N-acylated amino acid amide derivative | CB1 Receptor |

This table is illustrative of the types of molecules synthesized from the intermediate as described in the patent literature. google.com

Integration into Fragment-Based Drug Discovery (FBDD) Libraries

There is no specific information available in the scientific literature or public databases to confirm the inclusion of this compound in fragment-based drug discovery (FBDD) libraries. FBDD involves screening collections of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. While indazole derivatives are utilized in FBDD, the specific application of this compound has not been documented.

Role as a Scaffold for Combinatorial Chemistry and High-Throughput Screening Libraries

Potential as a Precursor for Advanced Materials

There is no research available in the scientific literature to suggest that this compound has been investigated or utilized as a precursor for the synthesis of advanced materials. Its application appears to be primarily focused within the domain of medicinal chemistry and drug discovery.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

The advancement of 3-Chloro-5-(trifluoromethoxy)-1H-indazole from a laboratory curiosity to a viable therapeutic lead hinges on the development of robust and scalable synthetic methodologies. Current synthetic routes may be adequate for initial screening but often face challenges related to yield, cost, and environmental impact. Future research must focus on creating more efficient and sustainable pathways.

Key objectives in this area include:

Atom Economy and Step Reduction: Designing synthetic sequences that maximize the incorporation of atoms from reactants into the final product and minimize the number of synthetic steps.

Green Chemistry Principles: Employing less hazardous reagents, replacing toxic organic solvents with greener alternatives, and exploring catalytic methods (e.g., metal-free or earth-abundant metal catalysts) to reduce waste. rsc.org

Flow Chemistry: Investigating continuous-flow processes, which can offer improved safety for handling potentially energetic intermediates, enhanced reaction control, and easier scalability compared to traditional batch methods. rsc.org

Novel C-H Activation Strategies: Exploring modern synthetic techniques like direct C-H amination or functionalization could provide more direct and efficient routes to the indazole core, bypassing multi-step classical methods. nih.gov

| Synthetic Strategy | Objective | Potential Advantage |

| Continuous-Flow Synthesis | Improve safety and scalability | Tighter control over reaction parameters, safe handling of hazardous intermediates. rsc.org |

| C-H Amination | More direct route to indazole core | Reduces the number of synthetic steps and precursor modifications needed. nih.gov |

| Metal-Free Catalysis | Enhance sustainability | Avoids toxic heavy metals, reduces purification burdens and environmental impact. rsc.org |

Elucidation of Novel Biological Targets and Mechanisms of Action

A fundamental challenge is the comprehensive identification of the biological targets of this compound. While related indazole compounds have shown activity against targets like trypanothione (B104310) reductase in Leishmania or the TRPA1 ion channel, the specific molecular targets for this compound remain largely uncharacterized. nih.govnih.gov

Future investigations should prioritize:

Broad-Based Screening: Utilizing high-throughput screening against diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families to identify primary biological targets.

Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of interaction. For instance, studies on related compounds have shown that they can have complex, dual effects on ion channels, which may be direct or indirect and independent of their expected signaling pathways. nih.gov This highlights the need for careful mechanistic investigation beyond initial target identification.

Phenotypic Screening: Employing cell-based phenotypic screens to uncover novel therapeutic applications without a preconceived target, followed by target deconvolution techniques to identify the responsible protein or pathway.

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and properties, thereby guiding the synthesis of more effective analogues. nih.gov Applying these methods to this compound is a critical next step.

Future computational efforts should include:

Molecular Docking and Dynamics: Performing molecular docking studies to predict the binding mode of the compound within the active sites of identified or hypothesized targets. nih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time. nih.gov

Free Energy Perturbation (FEP): Using rigorous, physics-based methods like FEP to accurately predict the binding affinities of proposed analogues before their synthesis. nih.gov This allows chemists to prioritize the synthesis of compounds most likely to have improved potency.

In Silico ADME/Tox Prediction: Employing computational models to predict absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new analogues. This early-stage filtering helps to eliminate compounds with likely poor pharmacokinetic properties or safety liabilities. nih.gov

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding pose in a target protein | Identify key interacting residues and guide initial analogue design. nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex | Assess the stability of the predicted binding pose. nih.gov |

| Free Energy Perturbation (FEP) | Calculate relative binding affinities of analogues | Prioritize the synthesis of compounds with the highest predicted potency. [2. 9] |

| ADME/Tox Modeling | Predict pharmacokinetic and toxicity properties | Early identification and removal of candidates with unfavorable profiles. nih.gov |

Exploration of Polypharmacology and Off-Target Effects at the Mechanistic Level

Polypharmacology, the ability of a single compound to interact with multiple biological targets, can be a source of both therapeutic efficacy and adverse effects. A significant unresolved challenge is to map the complete interaction profile of this compound. It is crucial to distinguish between beneficial multi-target effects and undesirable off-target interactions.

Research in this domain should focus on:

Kinome and Receptor Profiling: Systematic screening against large panels of kinases and receptors to build a comprehensive off-target interaction map.

Cellular Thermal Shift Assays (CETSA): Using techniques like CETSA to confirm target engagement within a complex cellular environment, which can help validate both primary and secondary targets.

Systems Biology Approaches: Integrating interaction data with pathway analysis to understand the network-level consequences of the compound's polypharmacology and predict potential synergistic or adverse outcomes.

Design and Synthesis of Chemically Diverse Analogues with Improved Biological Profiles

The core structure of this compound offers multiple points for chemical modification to enhance its biological profile. A systematic structure-activity relationship (SAR) study is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Strategies for generating chemical diversity include:

Modification of the Indazole Core: Exploring substitutions at various positions of the indazole ring system to improve target binding. For example, studies on similar indazoles have shown that adding substituents at the 6-position can greatly improve in vitro activity. nih.gov

Bioisosteric Replacement: Replacing the chlorine atom or the trifluoromethoxy group with other functional groups (bioisosteres) to modulate electronic properties, lipophilicity, and metabolic stability. For instance, replacing a heterocyclic ring with a bioisosteric alternative like a triazole has been used to design new derivatives. mdpi.comnih.gov

Scaffold Hopping and Hybridization: Designing novel molecules by combining key pharmacophoric features of this compound with fragments from other known bioactive compounds. mdpi.com Modern synthetic methods like Suzuki coupling can be used to introduce diverse aromatic groups at specific positions, such as the C-5 position, to explore new interactions with target proteins. mdpi.com